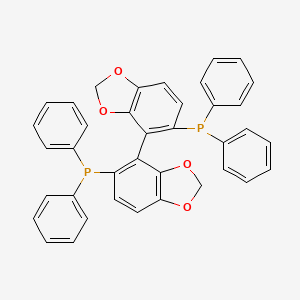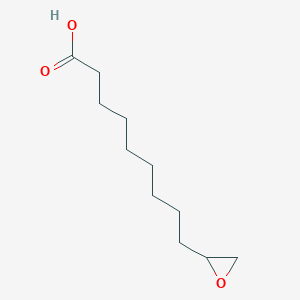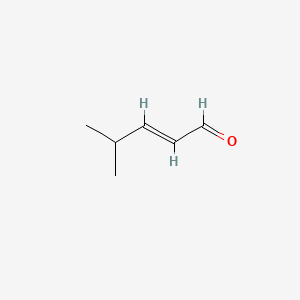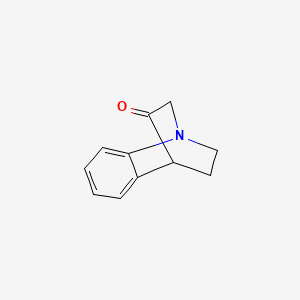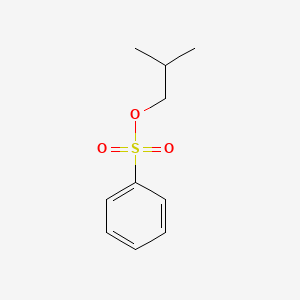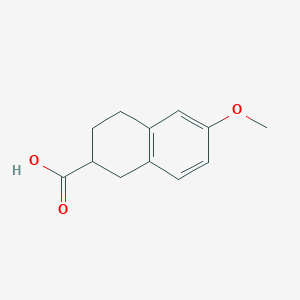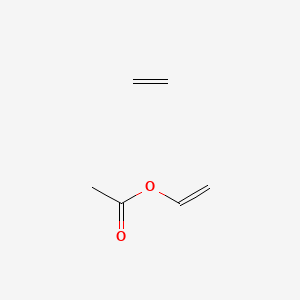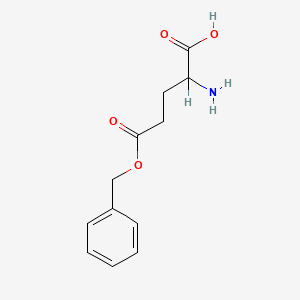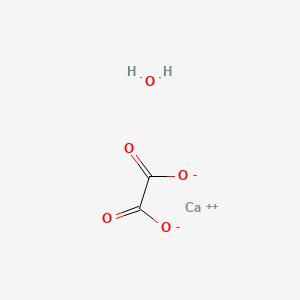
Calcium oxalate monohydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Calcium oxalate monohydrate is a chemical compound with the formula CaC₂O₄·H₂O. It is a hydrate of calcium oxalate and is commonly found in nature as a constituent of kidney stones in humans and animals. This compound is also used in various industrial applications, including ceramics and as a standard material in thermal analysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Calcium oxalate monohydrate can be synthesized through the reaction of calcium chloride (CaCl₂) with oxalic acid (H₂C₂O₄) in an aqueous solution. The reaction typically occurs at room temperature and results in the precipitation of this compound crystals. The reaction can be represented as follows:
CaCl2+H2C2O4→CaC2O4⋅H2O+2HCl
Industrial Production Methods
In industrial settings, this compound is produced by controlling the concentration of reactants, stirring speed, reaction temperature, and the presence of additives. These parameters influence the morphology and size of the resulting crystals, which can vary from elliptical to spherical shapes .
Chemical Reactions Analysis
Types of Reactions
Calcium oxalate monohydrate undergoes several types of reactions, including thermal decomposition and acid-base reactions.
Common Reagents and Conditions
-
Thermal Decomposition: : When heated, this compound decomposes in a series of steps:
- Dehydration to form anhydrous calcium oxalate:
CaC2O4⋅H2O→CaC2O4+H2O
- Further heating leads to the formation of calcium carbonate and carbon monoxide:
CaC2O4→CaCO3+CO
- Finally, calcium carbonate decomposes to calcium oxide and carbon dioxide:
CaCO3→CaO+CO2
- Dehydration to form anhydrous calcium oxalate:
-
Acid-Base Reactions: : this compound reacts with strong acids like hydrochloric acid (HCl) to form soluble calcium chloride and oxalic acid.
Major Products Formed
The major products formed from the thermal decomposition of this compound are calcium oxide (CaO), carbon monoxide (CO), and carbon dioxide (CO₂) .
Scientific Research Applications
Calcium oxalate monohydrate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the production of oxalic acid and organic oxalates.
Biology and Medicine: It is a primary component of kidney stones, making it a subject of study in medical research to understand and prevent kidney stone formation.
Mechanism of Action
The mechanism by which calcium oxalate monohydrate exerts its effects, particularly in biological systems, involves its interaction with cell membranes. In the context of kidney stones, this compound crystals adhere to renal epithelial cells, leading to cell injury and inflammation. The size and morphology of the crystals play a crucial role in their adhesion and subsequent biological effects .
Comparison with Similar Compounds
Properties
CAS No. |
118175-19-2 |
|---|---|
Molecular Formula |
C2H2CaO5 |
Molecular Weight |
146.11 g/mol |
IUPAC Name |
calcium;oxalate;hydrate |
InChI |
InChI=1S/C2H2O4.Ca.H2O/c3-1(4)2(5)6;;/h(H,3,4)(H,5,6);;1H2/q;+2;/p-2 |
InChI Key |
LQHWSGSWNOHVHO-UHFFFAOYSA-L |
Canonical SMILES |
C(=O)(C(=O)[O-])[O-].O.[Ca+2] |
Related CAS |
25454-23-3 (Parent) |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Hexahydrofuro[3,2-b]furan-3,6-diol](/img/structure/B3422123.png)
![2-methyl-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B3422126.png)

